[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
Scientific Research Applications
Antimicrobial Properties :
- A study by Noolvi et al. (2016) focused on the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, exhibiting significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
- Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, reporting antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Chiral Auxiliary Applications :
- Research by Majewska (2019) indicated that 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid can be used as a chiral derivatizing agent for amines and alcohols (Majewska, 2019).
Synthesis of Heterobifunctional Reagents :
- Frisch et al. (1996) described the synthesis of new thiol-reactive heterobifunctional reagents, including [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, for potential use in immunization and synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Antibacterial Activity of Derivatives :
- Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showing antibacterial activity, primarily against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Organic Dyes for DSSCs :
- Naik et al. (2017) reported on the synthesis and photovoltaic performance studies of organic chromophores derived from (Z)-3-(9-hexyl-9H-carbazol-3-yl)-2-(thiophen-2-yl) acrylonitrile scaffold, showing potential applications in dye-sensitized solar cells (DSSCs) (Naik, Elmorsy, Su, Babu, El-Shafei, & Adhikari, 2017).
ACE Inhibitory Activity :
- Yanagisawa et al. (1987) prepared derivatives of alpha-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro -1,4-thiazepin-4-yl]acetic acids, which showed angiotensin-converting enzyme (ACE) inhibitory activity (Yanagisawa, Ishihara, Ando, Kanazaki, Miyamoto, Koike, Iijima, Oizumi, Matsushita, & Hata, 1987).
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and thiazole derivatives, interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been found to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been found to exhibit a wide range of biological activities . These activities suggest that the compound could have diverse molecular and cellular effects.
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-11-6-4-3-5-10(11)13-14-9(8-18-13)7-12(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAYIWHWABIVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923751-15-9 |
Source
|
Record name | 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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